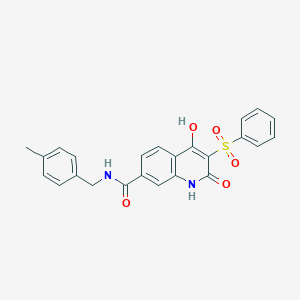

4-hydroxy-N-(4-methylbenzyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide

Description

BenchChem offers high-quality 4-hydroxy-N-(4-methylbenzyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-N-(4-methylbenzyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(benzenesulfonyl)-4-hydroxy-N-[(4-methylphenyl)methyl]-2-oxo-1H-quinoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5S/c1-15-7-9-16(10-8-15)14-25-23(28)17-11-12-19-20(13-17)26-24(29)22(21(19)27)32(30,31)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,25,28)(H2,26,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHREXUHLPHNJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Hydroxy-N-(4-methylbenzyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a complex organic compound belonging to the quinoline derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer fields. The compound is identified by its CAS number 892738-49-7 and has a molecular formula of C24H20N2O5S with a molecular weight of 448.5 g/mol .

Biological Activities

The biological activities of this compound can be categorized into various pharmacological effects:

1. Antimicrobial Activity:

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that derivatives of 4-hydroxyquinoline can possess antibacterial and antifungal activities, making them candidates for developing new antibiotics .

2. Antiviral Activity:

The compound's structure suggests potential antiviral properties, particularly against HIV. Similar quinoline derivatives have been evaluated for their ability to inhibit HIV integrase, an essential enzyme for viral replication. The biological evaluation of related compounds indicated moderate anti-HIV activity, although specific data for this compound remains limited .

3. Anticancer Potential:

Quinoline derivatives are also recognized for their anticancer properties. The structural features of 4-hydroxy-N-(4-methylbenzyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide may contribute to its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression .

The precise mechanism of action for 4-hydroxy-N-(4-methylbenzyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is not fully elucidated; however, it is hypothesized to involve interactions with specific biological targets such as enzymes or receptors associated with disease processes. Similar compounds have demonstrated the ability to interfere with key enzymatic pathways, leading to therapeutic effects .

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions that can include the formation of the quinoline core followed by functionalization at various positions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the purity and structure of the synthesized product .

Case Studies and Research Findings

Several studies have been conducted on related quinoline derivatives that provide insights into the potential biological activities of 4-hydroxy-N-(4-methylbenzyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide:

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process, which can include reactions such as condensation and cyclization. Characterization is performed using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promise in inhibiting various bacterial strains, indicating its potential as an antimicrobial agent. For instance, similar compounds have demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that 4-hydroxy-N-(4-methylbenzyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide may also exhibit comparable effects .

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Mycobacterium smegmatis | Significant inhibition | |

| Pseudomonas aeruginosa | Moderate inhibition | |

| Candida albicans | Limited activity |

Anticancer Activity

The compound's anticancer potential has been explored through various studies. Quinoline derivatives are known for their selective targeting capabilities against cancer cells. In one study, derivatives with similar structures exhibited IC values in the low micromolar range against human cancer cell lines like HCT-116 and MCF-7 . This suggests that 4-hydroxy-N-(4-methylbenzyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide could be developed further as an anticancer therapeutic.

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for this compound?

Methodological Answer:

The synthesis of quinoline-carboxamide derivatives typically involves multi-step reactions, including cyclization, sulfonation, and carboxamide coupling. Key steps may include:

- Quinoline core formation : Cyclocondensation of substituted anilines with β-ketoesters under acidic conditions (e.g., polyphosphoric acid) .

- Sulfonation : Introduction of the phenylsulfonyl group at position 3 using sulfonyl chlorides in anhydrous dichloromethane (DCM) with a base like triethylamine .

- Carboxamide coupling : Reaction of the carboxylic acid intermediate with 4-methylbenzylamine using coupling agents such as HATU or EDC in DMF .

Optimization : Solvent choice (e.g., DMF for polar intermediates), catalyst screening (e.g., DMAP for acylation), and temperature control (0–25°C for sulfonation) are critical for yield improvement (≥70%) and purity (>95% by HPLC) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., sulfonyl group at position 3, methylbenzyl substitution on the carboxamide) .

- Mass Spectrometry (ESI-MS) : High-resolution MS to validate molecular weight (e.g., calculated vs. observed [M+H]+ ions) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for purity assessment, with UV detection at 254 nm .

- XRD : Single-crystal X-ray diffraction (using SHELXL ) for absolute configuration determination, though challenges like crystal twinning may require data collection at low temperatures (100 K) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in activity data (e.g., IC₅₀ variations in enzyme inhibition assays) often arise from:

- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1%) can alter ligand-receptor interactions .

- Cell-line specificity : Use isogenic cell lines and standardized protocols (e.g., MTT assays with 48-hour incubation) to minimize variability .

- Data normalization : Include positive controls (e.g., known inhibitors) and report activity as mean ± SEM from triplicate experiments .

Advanced: What experimental design considerations are critical for studying structure-activity relationships (SAR) in analogs?

Methodological Answer:

- Substituent variation : Systematically modify the 4-methylbenzyl group (e.g., electron-withdrawing vs. donating substituents) to assess impact on solubility and target binding .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate sulfonyl group orientation with activity .

- Metabolic stability : Incubate analogs with liver microsomes (human/rat) to identify metabolic hotspots (e.g., cytochrome P450-mediated oxidation) .

Advanced: How can crystallographic challenges (e.g., poor diffraction, twinning) be addressed for this compound?

Methodological Answer:

- Crystal growth : Optimize solvent systems (e.g., ethyl acetate/hexane diffusion) and use seeding techniques to improve crystal size .

- Data collection : For twinned crystals, collect high-resolution data (≤1.0 Å) and refine using SHELXL’s TWIN/BASF commands .

- Validation : Cross-check with spectroscopic data (e.g., NMR NOE correlations) to confirm stereochemistry if XRD resolution is insufficient .

Basic: What are the recommended safety protocols for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions involving volatile solvents (e.g., DCM) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational tools are suitable for predicting this compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity : Calculate logP values using SwissADME or Molinspiration .

- Solubility : Use COSMO-RS (via Turbomole) to simulate aqueous solubility based on partial charges .

- pKa prediction : Employ MarvinSketch or ACD/Labs to estimate ionization states of the hydroxy and carboxamide groups .

Advanced: How can researchers validate target engagement in cellular assays?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Treat cells with the compound (10 µM, 1 hour), lyse, and quantify target protein stability via Western blot .

- SPR/BLI : Use surface plasmon resonance (SPR) or bio-layer interferometry to measure binding kinetics (KD, kon/koff) .

- Knockdown controls : Combine with siRNA-mediated target silencing to confirm on-mechanism effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.